molecular formula C19H31N5O4S B8084664 (S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide

(S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide

Cat. No.: B8084664
M. Wt: 425.5 g/mol
InChI Key: CNHZZLROFPAMTB-AWEZNQCLSA-N
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Description

(S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonyl group attached to a pentamethyl-dihydrobenzofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Moiety: The starting material, 2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran, is synthesized through a series of reactions involving methylation and cyclization.

    Sulfonylation: The benzofuran derivative is then sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Guanidination: The sulfonylated benzofuran is reacted with a guanidine derivative to form the guanidino group.

    Coupling with Amino Acid: The final step involves coupling the guanidino-sulfonyl-benzofuran intermediate with an amino acid derivative under peptide coupling conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study protein-ligand interactions. Its guanidino group can mimic the arginine side chain, making it useful in the study of enzyme active sites and protein binding domains.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The sulfonyl group can also participate in binding interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-5-(3-(benzylsulfonyl)guanidino)pentanamide
  • (S)-2-Amino-5-(3-(methylsulfonyl)guanidino)pentanamide
  • (S)-2-Amino-5-(3-(phenylsulfonyl)guanidino)pentanamide

Uniqueness

Compared to similar compounds, (S)-2-Amino-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanamide stands out due to the presence of the pentamethyl-dihydrobenzofuran moiety. This unique structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject for research in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, and applications, researchers can harness its properties for innovative solutions and advancements.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N5O4S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)24-18(22)23-8-6-7-14(20)17(21)25/h14H,6-9,20H2,1-5H3,(H2,21,25)(H3,22,23,24)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHZZLROFPAMTB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)N)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)N)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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